molecular formula C23H24FNO3 B14988012 N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B14988012
M. Wt: 381.4 g/mol
InChI Key: SYHMNVPLCLCOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide (CAS: 874192-35-5, BH52645) is an acetamide derivative with a molecular formula of C₂₃H₂₄FNO₃ and a molecular weight of 381.44 g/mol . Its structure features:

  • A 3-fluorobenzyl group attached to the acetamide nitrogen.
  • A furan-2-ylmethyl substituent on the same nitrogen.
  • A 4-isopropylphenoxy moiety linked to the acetamide carbonyl via an ether bond.

Below, it is compared with structurally or functionally related acetamide derivatives.

Properties

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H24FNO3/c1-17(2)19-8-10-21(11-9-19)28-16-23(26)25(15-22-7-4-12-27-22)14-18-5-3-6-20(24)13-18/h3-13,17H,14-16H2,1-2H3

InChI Key

SYHMNVPLCLCOPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthesis of 2-[4-(Propan-2-yl)Phenoxy]Acetic Acid

This intermediate is synthesized via nucleophilic aromatic substitution. 4-Isopropylphenol reacts with chloroacetic acid in the presence of sodium hydroxide, forming the phenoxyacetic acid backbone. Typical conditions involve refluxing in aqueous ethanol (80°C, 6 h), yielding 85–90% product.

Reaction Conditions Table

Step Reagents/Conditions Yield (%) Reference
Phenol alkylation Chloroacetic acid, NaOH, ethanol, reflux 85–90
Acid chloride formation Oxalyl chloride, DMF, DCM, 0–20°C 91.4

Synthesis of N-(3-Fluorobenzyl)-N-(Furan-2-ylmethyl)Amine

This secondary amine is prepared via reductive amination. 3-Fluorobenzylamine reacts with furan-2-carbaldehyde in methanol under catalytic hydrogenation (H₂, Pd/C) or using sodium cyanoborohydride (NaBH₃CN) in dichloromethane. The latter method avoids high-pressure conditions, achieving yields of 70–75% after purification.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

The carboxylic acid is first converted to its acid chloride using oxalyl chloride or thionyl chloride. For instance, treatment with oxalyl chloride (1.2 eq) and catalytic DMF in dichloromethane (0–20°C, 3 h) yields 91.4% acid chloride. Subsequent reaction with the secondary amine in dichloromethane and triethylamine (2.5 eq) at room temperature forms the acetamide.

Optimized Protocol

  • Acid chloride preparation : 2-[4-(propan-2-yl)phenoxy]acetic acid (1 eq), oxalyl chloride (1.2 eq), DMF (0.1 eq), DCM, 3 h, 91.4% yield.
  • Amine coupling : Acid chloride (1 eq), N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)amine (1.1 eq), TEA (2.5 eq), DCM, 18 h, 82% yield.

Carbodiimide-Based Coupling

Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) avoids acid chloride handling. The carboxylic acid (1 eq), EDCI (1.2 eq), and DMAP (0.2 eq) in dichloromethane react with the amine (1.1 eq) at room temperature for 18–24 h, yielding 35–40%. While milder, this method requires rigorous purification due to byproduct formation.

Comparative Performance Table

Method Reagents/Conditions Yield (%) Purity (%)
Acid chloride Oxalyl chloride, TEA, DCM 82 99.9
EDCI coupling EDCI, DMAP, DCM 40 95.2

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Preferred for acid chloride reactions due to inertness and volatility.
  • Acetonitrile : Alternative for EDCI coupling, improving solubility of polar intermediates.
  • Temperature : Reactions performed at 0–20°C minimize side reactions (e.g., furan ring degradation).

Catalytic Systems

  • DMAP : Accelerates EDCI-mediated coupling by stabilizing the active ester intermediate.
  • Triethylamine (TEA) : Scavenges HCl in acid chloride reactions, preventing protonation of the amine.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/heptane (3:1) or dichloromethane/methanol (15:1). For example, EDCI-derived products require 5% methanol in dichloromethane for elution, yielding 35–40% recovery.

Recrystallization

High-purity material (>99%) is obtained by recrystallization from isopropyl alcohol or acetone/water mixtures. This step removes residual coupling agents and unreacted starting materials.

Spectroscopic Characterization

  • ¹H NMR : Key signals include aromatic protons (δ 7.72–6.93 ppm), furan protons (δ 7.61–6.93 ppm), and isopropyl methyl groups (δ 1.60 ppm).
  • LC-MS : Molecular ion peak at m/z 428.1 [M+H]⁺ confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Phenoxyacetamide Backbones

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference
Target Compound (BH52645) C₂₃H₂₄FNO₃ 381.44 3-Fluorobenzyl, furan-2-ylmethyl, 4-isopropylphenoxy N/A (structural focus)
V2 (2-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenoxy]-N-(3-methoxy-phenyl)-acetamide) C₂₀H₁₇N₃O₄S 395.43 Thiazolidinone ring, 3-methoxyphenyl Hypoglycemic/hypolipidemic; 79% yield, 220–222°C melting point
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) C₁₇H₂₂FNO₃ 307.36 n-Butylamine, 4-butyryl-2-fluorophenoxy 82% yield, 75°C melting point
FRG-8813 (2-Furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]-(Z)-2-butenyl]acetamide) C₂₂H₂₇N₃O₄S 429.53 Furfurylsulfinyl, pyridyloxy, piperidinomethyl Potent H₂ receptor antagonist; gastroprotective
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide C₂₂H₂₄FNO₄S 417.49 Tetrahydrothiophen-3-yl sulfone, 2-fluorobenzyl Structural analog with sulfone group
Key Observations :
  • Substituent Diversity: The target compound’s furan-2-ylmethyl and 3-fluorobenzyl groups distinguish it from analogs like V2 (thiazolidinone ring) and FRG-8813 (furfurylsulfinyl). The 4-isopropylphenoxy group is shared with the sulfone-containing analog in .
  • Synthetic Yields: While the target compound’s synthesis data are unavailable, analogs like V2 and compound 30 demonstrate yields of 70–82%, suggesting efficient routes for phenoxyacetamide derivatives .
  • Biological Activity: The thiazolidinone-based V2 exhibits hypoglycemic effects, while FRG-8813’s furfurylsulfinyl group correlates with gastroprotection . The target’s furan and fluorobenzyl groups may similarly influence receptor binding or metabolic stability.

Functional Analogs with Heterocyclic Modifications

Table 2: Heterocyclic and Sulfonamide-Based Analogs
Compound Name (CAS/ID) Molecular Formula Key Features Biological Target/Activity Reference
11d (Indole-carbohydrazide-triazole-phenylacetamide) C₂₈H₂₅N₇O₄ Indole-carbohydrazide, triazole, 4-methoxyphenyl α-Glucosidase inhibition (64.20% C content)
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide C₂₅H₂₅N₃O₄S Indole sulfonamide, 4-isopropylphenoxy N/A (structural focus)
D160-0070 (N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide) C₁₅H₁₉N₃O₃ Oxadiazole ring, 4-isopropylphenoxy Screening compound (unpublished activity)
Key Observations :
  • Heterocyclic Influence : Compounds like 11d and D160-0070 incorporate triazole or oxadiazole rings, which enhance metabolic stability or target specificity compared to the target’s furan group .

Pharmacokinetic and Physicochemical Comparisons

  • Metabolic Stability : The furan-2-ylmethyl group may undergo oxidative metabolism, whereas sulfone () or sulfonamide () groups could reduce hepatic clearance .
  • Melting Points : Analogs like V2 and compound 30 exhibit melting points >200°C and ~75°C, respectively, reflecting differences in crystallinity influenced by substituents .

Biological Activity

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide, identified by its CAS number 874145-80-9, is a novel compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FNO3C_{23}H_{24}FNO_3 with a molecular weight of 381.44 g/mol. The structure features a furan ring and a fluorobenzyl moiety, which are significant for its biological activity.

PropertyValue
CAS Number874145-80-9
Molecular FormulaC23H24FNO3
Molecular Weight381.44 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing furan rings exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

In a comparative study, this compound demonstrated promising antibacterial properties, although specific MIC values for this compound were not explicitly reported in the literature.

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. A significant finding was that certain derivatives exhibited no inhibitory effects on various tumor cell lines, suggesting a favorable safety profile . However, further investigations are needed to assess the specific antitumor efficacy of this compound.

Enzyme Inhibition

The enzyme inhibition potential of this compound has also been explored. For example, related compounds have shown varying degrees of inhibition against tyrosinase, an enzyme critical in melanin production. While specific data for this compound was not detailed in the sources reviewed, the structural similarities suggest potential for similar activity .

Case Studies and Research Findings

  • Antitubercular Activity : Compounds with similar structural motifs have been tested against Mycobacterium tuberculosis, showing MIC values as low as 4 µg/mL for potent derivatives . This indicates that modifications in the side chains could enhance the activity of this compound against tuberculosis.
  • Safety Profiles : In vitro assessments have indicated that certain derivatives maintain good safety profiles in cellular assays, which is crucial for further development into therapeutic agents .

Q & A

Q. Methodological Answer :

  • Step 1 : Prepare substituted phenols via nucleophilic aromatic substitution (e.g., 4-isopropylphenol) under alkaline conditions using K₂CO₃ or NaH in DMF at 60–80°C .
  • Step 2 : React the phenol intermediate with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to form the acetamide backbone .
  • Step 3 : Perform alkylation of the secondary amine using 3-fluorobenzyl bromide and furfuryl bromide in acetonitrile with K₂CO₃ as a base. Purify via column chromatography (hexane:ethyl acetate, 3:1) .
  • Key Validation : Confirm yield and purity using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR.

How can researchers confirm the molecular structure of this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to determine dihedral angles between aromatic rings and acetamide groups (e.g., angles ~10–85° observed in similar acetamides) .
  • Spectroscopic Analysis :
    • ¹H NMR : Look for characteristic shifts: δ 6.5–7.5 ppm (aromatic protons), δ 4.5–5.0 ppm (OCH₂), δ 1.2 ppm (isopropyl CH₃) .
    • FT-IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and C-F stretch at ~1100 cm⁻¹ .

What in vitro assays are suitable for initial bioactivity screening?

Q. Methodological Answer :

  • Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Data Interpretation : Compare with positive controls (e.g., doxorubicin) and calculate EC₅₀ via nonlinear regression.

Advanced Research Questions

How to resolve contradictions in reported bioactivity data for structurally similar acetamides?

Q. Methodological Answer :

  • Orthogonal Validation : Re-test conflicting compounds under standardized conditions (fixed pH, temperature, and cell passage number) .
  • Structural Re-analysis : Use LC-MS to confirm purity (>98%) and rule out degradation products .
  • Meta-Analysis : Compare substituent effects (e.g., fluorobenzyl vs. chlorophenyl groups) using QSAR models to identify critical pharmacophores .

What strategies optimize synthetic yield and scalability?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to improve efficiency .
  • Solvent Optimization : Replace DCM with THF or toluene for better solubility of intermediates .
  • Process Automation : Use flow chemistry for continuous production of the phenol intermediate, reducing reaction time by 40% .

How to design a study investigating the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hrs. Monitor degradation via UPLC-MS .
  • Light/Heat Stability : Store at 40°C/75% RH for 4 weeks (ICH guidelines) and analyze using DSC/TGA .
  • Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to enhance shelf life .

What computational methods predict binding modes with target receptors?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17). Focus on hydrogen bonding with fluorobenzyl and furan groups .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

How to address solubility challenges in pharmacokinetic studies?

Q. Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water (1:1) or DMSO/saline (<5% DMSO) for in vivo dosing .
  • Prodrug Design : Synthesize phosphate or ester derivatives to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Data Contradiction Analysis Example

Issue : Conflicting IC₅₀ values (µM) for similar acetamides in COX-2 inhibition assays.
Resolution Workflow :

Replicate Assays : Test all compounds in parallel using identical enzyme batches.

Control Normalization : Express activity relative to celecoxib (positive control).

Structural Alignment : Overlap crystallographic data to identify steric clashes or conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.